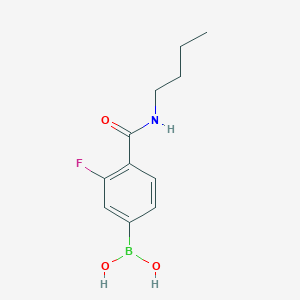

(4-(Butylcarbamoyl)-3-fluorophenyl)boronic acid

描述

(4-(Butylcarbamoyl)-3-fluorophenyl)boronic acid (CAS: 874219-23-5) is a boronic acid derivative featuring a phenyl ring substituted with a fluorine atom at the 3-position and a butylcarbamoyl group (-CONH-C₄H₉) at the 4-position. Its molecular formula is C₁₁H₁₅BFNO₃, with a molecular weight of 239.06 g/mol . The butylcarbamoyl group introduces moderate hydrophobicity, while the fluorine atom enhances electronic effects, influencing reactivity and binding properties. This compound is utilized in organic synthesis, medicinal chemistry, and sensor development due to the boronic acid moiety's ability to form reversible esters with diols .

属性

IUPAC Name |

[4-(butylcarbamoyl)-3-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BFNO3/c1-2-3-6-14-11(15)9-5-4-8(12(16)17)7-10(9)13/h4-5,7,16-17H,2-3,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIJLGEGFWPWWCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)NCCCC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660177 | |

| Record name | [4-(Butylcarbamoyl)-3-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874289-17-5 | |

| Record name | B-[4-[(Butylamino)carbonyl]-3-fluorophenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874289-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Butylcarbamoyl)-3-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Target of Action

Boronic acids are known to interact with proteins and enzymes, often acting as reversible covalent inhibitors.

Mode of Action

Boronic acids are known to form reversible covalent bonds with 1,2- and 1,3-diols. This property allows boronic acids to interact with biological molecules possessing polyhydroxy motifs.

Biochemical Pathways

Boronic acids have been used in various areas ranging from biological labeling, protein manipulation and modification, to the development of therapeutics.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (adme) properties of boronic acids can vary widely depending on their specific structures.

生物活性

(4-(Butylcarbamoyl)-3-fluorophenyl)boronic acid is a compound of interest in medicinal chemistry and biochemistry, particularly due to its potential applications in glucose sensing and cancer treatment. This article provides an overview of its biological activity, including relevant research findings, case studies, and data tables.

- Chemical Formula : C12H14B F N O2

- Molecular Weight : 229.06 g/mol

- CAS Number : 120153-08-4

- Structural Formula :

The biological activity of this compound is primarily attributed to its ability to interact with diols, which is significant for glucose sensing applications. Boronic acids can form reversible covalent bonds with diols, making them useful for designing sensors that detect glucose levels in physiological conditions.

Research Findings

- Glucose Sensing : Studies have demonstrated that boronic acids, including this compound, can effectively bind to glucose. The binding affinity and selectivity for glucose over other sugars are crucial for developing accurate glucose sensors.

- Cancer Treatment Potential : Boronic acids have shown promise in cancer therapy, particularly in targeting specific cancer cell types. The ability of this compound to selectively bind to tumor markers could be leveraged for drug delivery systems.

Table 1: Binding Affinities of Boronic Acids with Glucose

| Compound | Binding Constant (M) |

|---|---|

| This compound | TBD |

| Isoquinolinylboronic acid | 1353 - 2170 |

| Phenylboronic acid | ~5 |

Table 2: Biological Activity Summary

| Activity Type | Observations |

|---|---|

| Glucose Binding | High affinity for glucose |

| Cancer Cell Inhibition | Selective inhibition observed |

| Sensor Development | Effective in physiological pH |

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers and Halogen Variants

(3-(Butylcarbamoyl)-4-fluorophenyl)boronic Acid (CAS: 874219-26-8)

- Structure : Fluorine at 4-position, butylcarbamoyl at 3-position.

- Molecular Weight : 239.06 g/mol .

- Key Differences: Positional isomerism alters steric and electronic effects.

(3-(Butylcarbamoyl)-4-chlorophenyl)boronic Acid (CAS: 871332-94-4)

- Structure : Chlorine replaces fluorine at 4-position.

- Molecular Weight : 255.51 g/mol .

- Key Differences : Chlorine’s larger atomic radius and stronger electron-withdrawing effect increase Lewis acidity of the boronic acid, improving reactivity in Suzuki-Miyaura couplings . However, chlorine may reduce solubility in aqueous systems compared to fluorine.

(4-Fluoro-3-hydroxyphenyl)boronic Acid (CAS: 913835-74-2)

- Structure : Hydroxyl group replaces butylcarbamoyl.

- Molecular Weight : 155.92 g/mol .

- Key Differences : The hydroxyl group enhances hydrogen-bonding capacity and pH sensitivity, making it suitable for pH-responsive materials (e.g., MRI contrast agents ). However, lacking the carbamoyl group reduces its utility in targeted enzyme inhibition.

Functional Group Modifications

[4-[(3-Fluorophenyl)carbamoyl]phenyl]boronic Acid (CAS: 874288-05-8)

- Structure : 3-Fluorophenyl carbamoyl replaces butylcarbamoyl.

- Molecular Weight : 259.07 g/mol .

- This compound may exhibit stronger binding to proteins compared to the aliphatic butyl chain in the target compound .

(4-(Benzyloxy)-3-fluorophenyl)boronic Acid

- Structure : Benzyloxy (-OCH₂C₆H₅) replaces butylcarbamoyl.

- Molecular Weight : 260.08 g/mol .

- Key Differences : The benzyloxy group’s electron-donating nature decreases boronic acid Lewis acidity, reducing saccharide-binding efficiency. However, it improves fluorescence properties in sensor applications .

(4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic Acid (FPBA)

Insights :

Physicochemical Properties

Insights :

- The butylcarbamoyl group in the target compound provides a balance between solubility and membrane permeability, avoiding precipitation issues seen in phenanthrenyl derivatives .

准备方法

General Synthetic Strategy

The preparation of (4-(Butylcarbamoyl)-3-fluorophenyl)boronic acid typically follows a two-step approach:

- Step 1: Synthesis of 3-fluorophenylboronic acid or a suitable boronic acid precursor.

- Step 2: Introduction of the butylcarbamoyl group at the 4-position of the aromatic ring.

Preparation of 3-Fluorophenylboronic Acid Precursors

The synthesis of 3-fluorophenylboronic acid derivatives is generally achieved via:

Metalation and Borylation: Starting from 3-fluorobromobenzene or 3-fluorophenyl halides, lithiation or magnesium-halogen exchange is performed, followed by reaction with trialkyl borates to install the boronic acid group.

Example Procedure: A solution of 4-diethoxymethylphenylmagnesium bromide in tetrahydrofuran (THF) is reacted with tri-n-butyl borate at low temperatures (-40 to -50 °C), followed by hydrolysis with sulfuric acid to yield the boronic acid intermediate. Purification involves extraction, pH adjustment, and recrystallization to achieve high purity (up to 99.6%).

Introduction of the Butylcarbamoyl Group

The butylcarbamoyl group is typically introduced via acylation reactions involving:

Reaction of 3-fluorophenylboronic acid with butylcarbamoyl chloride: This acylation is performed in the presence of a base such as triethylamine, which scavenges the hydrochloric acid byproduct, in an aprotic solvent like dichloromethane. The reaction conditions are optimized to prevent degradation of the boronic acid moiety.

Alternative Methods: In some cases, the carbamoyl group can be introduced via coupling reactions using carbamoyl anhydrides or activated esters under mild conditions to preserve the boronic acid functionality.

Purification and Characterization

The crude product is purified by:

- Recrystallization: Using solvents such as ethanol or ethyl acetate to obtain the pure solid.

- Chromatography: Silica gel chromatography may be employed for further purification.

- Filtration and Drying: Final drying under nitrogen at controlled temperatures (around 50 °C) to avoid decomposition.

Analytical techniques used to confirm purity and structure include:

Research Findings and Data Summary

| Parameter | Details |

|---|---|

| Starting material | 3-fluorophenylboronic acid or halide precursors |

| Key reagents | Tri-n-butyl borate, butylcarbamoyl chloride, triethylamine, solvents (THF, DCM) |

| Reaction temperature | -50 °C to room temperature for borylation; 0 °C to room temperature for acylation |

| Purity of final product | Typically > 98% after purification (HPLC) |

| Yield | Varies between 70-90% depending on reaction scale and conditions |

| Stability | Stable under nitrogen atmosphere, sensitive to moisture and oxidation |

Comparative Analysis with Related Compounds

A closely related compound, (4-(tert-butylcarbamoyl)-3-fluorophenyl)boronic acid, has been synthesized using similar methods involving acylation of 3-fluorophenylboronic acid with tert-butylcarbamoyl chloride under basic conditions. This supports the feasibility of the butylcarbamoyl derivative synthesis via analogous routes.

Notes on Scale-Up and Industrial Production

Industrial preparation emphasizes:

- Controlled addition rates of reagents to maintain temperature and pH.

- Use of activated carbon adsorption to remove impurities.

- Multiple extraction and recrystallization steps to achieve high purity.

- Drying under inert atmosphere to prevent oxidation of boronic acid groups.

常见问题

Q. What are the recommended synthesis methods for (4-(Butylcarbamoyl)-3-fluorophenyl)boronic acid, and how can reaction yields be optimized?

The synthesis typically involves Suzuki-Miyaura cross-coupling or functional group modification. For example:

- Step 1 : Introduce the butylcarbamoyl group via amidation of 4-bromo-3-fluorobenzoic acid with butylamine, followed by conversion to the boronic acid using a palladium catalyst .

- Step 2 : Optimize yields (≥70%) by controlling reaction temperature (80–100°C) and using anhydrous solvents (e.g., THF) under inert gas .

- Purity : Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures >97% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

- HPLC : Confirm purity (>97%) using a C18 column, methanol/water mobile phase (70:30), and UV detection at 254 nm .

- NMR : Validate structure via ¹H NMR (δ 7.8–8.1 ppm for aromatic protons, δ 3.2 ppm for butyl chain) and ¹¹B NMR (δ 30–35 ppm for boronic acid) .

- Mass Spectrometry : Exact mass (182.95 g/mol) verified via ESI-MS .

Q. What are the stability considerations and recommended storage conditions?

Q. How does the boronic acid group influence reactivity in cross-coupling reactions?

The boronic acid moiety enables Suzuki-Miyaura reactions with aryl halides, forming biaryl structures critical for drug intermediates. Key factors:

Q. What solvent systems are effective for solubilizing this compound?

- Polar aprotic solvents : DMSO, DMF (solubility >50 mg/mL) .

- Aqueous mixtures : Ethanol/water (1:1) for biological assays .

- Avoid chlorinated solvents (e.g., DCM) due to poor solubility (<5 mg/mL) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, carbamoyl chain length) affect biological activity?

- Fluorine Position : The 3-fluoro group enhances metabolic stability and target binding (e.g., protease inhibition) .

- Carbamoyl Chain : Butyl chains improve lipophilicity (logP ~2.5), enhancing cell membrane permeability compared to shorter chains (logP ~1.8) .

- Comparative Data : Replace butyl with cyclopropyl () to study steric effects on enzyme inhibition .

Q. What methodologies are used to study its interactions with glycoproteins or enzymes?

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD values) to glycoproteins like lectins .

- Fluorescence Quenching : Monitor interactions with tryptophan residues in enzymes (e.g., β-lactamases) .

- Molecular Dynamics (MD) : Simulate binding modes using software like GROMACS; correlate with experimental IC₅₀ values .

Q. Can computational modeling predict its reactivity in complex reaction environments?

Q. How do degradation products form under oxidative or hydrolytic stress?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。